molecular formula C8H9Br2NO2S B272550 2,5-dibromo-N,N-dimethylbenzenesulfonamide

2,5-dibromo-N,N-dimethylbenzenesulfonamide

Cat. No. B272550
M. Wt: 343.04 g/mol
InChI Key: RXTXVJHLDLXLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N,N-dimethylbenzenesulfonamide, commonly known as DBDMBS, is an organic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.15 g/mol. DBDMBS has been used as a reagent in organic synthesis, as a crosslinking agent in polymer chemistry, and as a catalyst in chemical reactions.

Mechanism of Action

DBDMBS acts as an electrophilic reagent due to the presence of the sulfonamide group. It can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The mechanism of action of DBDMBS in catalytic reactions involves the activation of the electrophilic center of the substrate by coordination with the sulfonamide group.
Biochemical and Physiological Effects:
DBDMBS has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

DBDMBS has several advantages as a reagent in scientific research. It is stable, easy to handle, and has a high purity level. It can also be easily synthesized in the laboratory. However, it has some limitations such as its toxicity and potential environmental hazards.

Future Directions

DBDMBS has potential future applications in various fields such as drug discovery, materials science, and catalysis. Some possible future directions for research on DBDMBS are:
1. Development of new synthetic methods for DBDMBS and its derivatives.
2. Investigation of the antibacterial activity of DBDMBS against a wider range of bacterial strains.
3. Development of new applications of DBDMBS in catalytic reactions.
4. Evaluation of the toxicity and environmental impact of DBDMBS and its derivatives.
Conclusion:
In conclusion, DBDMBS is a versatile reagent that has been widely used in scientific research. It can be easily synthesized and has been used in various applications such as organic synthesis, polymer chemistry, and catalysis. Further research is needed to explore its potential applications and to evaluate its toxicity and environmental impact.

Synthesis Methods

DBDMBS can be synthesized by the reaction of 2,5-dibromoaniline with dimethyl sulfonamide in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution of the bromine atoms on the aniline ring with the sulfonamide group. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

DBDMBS has been used in various scientific research applications, including:
1. Organic Synthesis: DBDMBS has been used as a reagent in organic synthesis for the preparation of various compounds such as sulfonamides, amides, and imides.
2. Polymer Chemistry: DBDMBS has been used as a crosslinking agent in the synthesis of polymeric materials such as hydrogels, elastomers, and coatings.
3. Catalyst: DBDMBS has been used as a catalyst in various chemical reactions such as Friedel-Crafts acylation, Michael addition, and Diels-Alder reactions.

properties

Molecular Formula

C8H9Br2NO2S

Molecular Weight

343.04 g/mol

IUPAC Name

2,5-dibromo-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9Br2NO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3

InChI Key

RXTXVJHLDLXLOS-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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